Product packaging for Cyclopentyl hydroperoxide(Cat. No.:CAS No. 39852-66-9)

Cyclopentyl hydroperoxide

Cat. No.: B8686459
CAS No.: 39852-66-9
M. Wt: 102.13 g/mol
InChI Key: VGGFAUSJLGBJRZ-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry and Related Fields

The importance of cyclopentyl hydroperoxide extends across several scientific disciplines due to its role as a reactive intermediate. Its involvement is critical in processes ranging from the synthesis of valuable chemicals to the chemistry of the Earth's atmosphere and the performance of combustion engines.

In organic synthesis , hydroperoxides are well-established oxidizing agents and precursors. beilstein-journals.orgnih.gov Research into the acid-catalyzed rearrangement of substituted cyclopentyl hydroperoxides, such as 1-phenylthis compound, has revealed complex reaction pathways. cdnsciencepub.com These studies show competition between the migration of different substituent groups, leading not only to expected products like phenol (B47542) and cyclopentanone (B42830) but also to significant amounts of ring-opened compounds. cdnsciencepub.com This demonstrates the potential for cyclopentyl hydroperoxides to serve as synthons for creating diverse molecular architectures. The migratory aptitude of the cyclopentyl group is also a key parameter in reactions like the Baeyer-Villiger oxidation, where it is noted to be lower than that of larger rings or other alkyl groups. beilstein-journals.orgnih.gov

In atmospheric chemistry , this compound is a key product in the gas-phase autoxidation of cyclopentane (B165970), a volatile organic compound (VOC). nih.govpnas.org This process is a major pathway for the removal of atmospheric VOCs and contributes to the formation of secondary organic aerosols (SOAs), which have significant impacts on air quality and climate. nih.govpnas.org The formation and subsequent photochemical reactions of this compound are crucial for models that predict atmospheric composition and pollutant fate. nih.gov

In combustion chemistry , this compound is a central intermediate in the low-temperature autoxidation of cyclopentane, which is a representative cyclic hydrocarbon found in conventional and alternative fuels. researchgate.netacs.org The formation of hydroperoxides is a hallmark of low-temperature combustion and is directly linked to autoignition phenomena, such as engine knock. nih.govresearchgate.net Understanding the reaction kinetics of this compound, including its formation from cyclopentyl peroxy radicals and its decomposition pathways, is essential for developing accurate kinetic models that can predict fuel performance and minimize pollutant formation. researchgate.netacs.org

The table below summarizes the key areas where this compound holds significance.

Table 1: Significance of this compound in Various Fields

Field Role and Significance Key Research Findings Citations
Organic Synthesis Precursor and reactive intermediate in rearrangement and oxidation reactions. Acid-catalyzed rearrangement yields both expected ketones and ring-opened products. cdnsciencepub.com The cyclopentyl group shows specific migratory abilities in Baeyer-Villiger type oxidations. beilstein-journals.orgnih.gov beilstein-journals.orgnih.govcdnsciencepub.com
Atmospheric Chemistry Key intermediate in the autoxidation of volatile organic compounds (VOCs). Formed during the gas-phase oxidation of cyclopentane, contributing to the formation of secondary organic aerosols (SOAs). nih.govpnas.org Its photolysis regenerates OH radicals, influencing atmospheric oxidative capacity. acs.org nih.govpnas.orgacs.org
Combustion Chemistry Crucial intermediate in the low-temperature oxidation of cyclic alkanes. Plays a central role in the autoignition chemistry of cyclopentane. researchgate.net Its formation and decomposition pathways control reactivity and ignition delay times in engines. researchgate.netacs.org nih.govresearchgate.netacs.org

| Catalysis | Oxidizing agent in metal-catalyzed reactions. | Used in olefin epoxidation, where titanium-hydroperoxide species are identified as active catalytic sites. rsc.org Its decomposition can be catalyzed by various metal oxides. google.com | rsc.orggoogle.com |

Scope of Advanced Academic Inquiry for this compound

Advanced academic inquiry into this compound focuses on elucidating its fundamental chemical properties, reaction dynamics, and detection methods. This research employs a combination of sophisticated experimental techniques and high-level theoretical calculations.

Reaction Mechanisms and Kinetics: A primary area of research is the detailed investigation of the formation and reaction pathways of this compound. Studies focus on the kinetics of its formation from the reaction of cyclopentyl peroxy radicals (C₅H₉O₂) with hydroperoxyl radicals (HO₂) and its subsequent unimolecular and bimolecular reactions. researchgate.net In combustion research, the competition between pathways that propagate or terminate radical chains is of particular interest. researchgate.net Similarly, mechanistic studies on acid-catalyzed rearrangements have explored the factors influencing reaction outcomes, such as the steric interaction between substituent groups, which can affect migration rates and product distributions. cdnsciencepub.com

Photodissociation and Unimolecular Decay Dynamics: The response of this compound to ultraviolet (UV) light is a key research topic, particularly for atmospheric chemistry. acs.org Experimental studies using techniques like velocity map imaging have examined the photodissociation dynamics, revealing that UV photolysis leads to the cleavage of the weak O-O bond to produce RO and OH radicals. acs.org Research has also identified a transient carbon-centered hydroperoxyalkyl intermediate (•QOOH) derived from this compound, and has tracked its time-resolved unimolecular decay to OH radicals using IR action spectroscopy. acs.org

Spectroscopy and Quantitative Detection: A significant challenge and an active area of research is the accurate detection and quantification of this compound in complex mixtures, such as those found in atmospheric and combustion experiments. nih.govpnas.org Advanced mass spectrometry techniques, particularly those using synchrotron vacuum ultraviolet (VUV) photoionization, are employed to identify and measure its concentration. nih.govacs.org A major focus has been on determining absolute photoionization cross-sections (PICS), as it has been discovered that organic hydroperoxide cations largely dissociate by losing the OOH group, a finding that serves as a fingerprint for their identification and quantification. pnas.org

Theoretical and Computational Chemistry: Computational studies are indispensable for interpreting experimental findings and providing predictive insights. High-level quantum chemical calculations are used to determine fundamental properties such as bond dissociation energies, transition state barriers, and potential energy surfaces for its reactions. acs.orgacs.org These theoretical models help to explain experimental observations, such as the products of photodissociation and the rates of unimolecular decay. acs.orgacs.org Furthermore, master equation modeling is used to calculate thermal rate constants at temperatures and pressures relevant to combustion, providing crucial data for kinetic models. researchgate.netacs.org

The table below outlines the primary areas of advanced academic inquiry for this compound.

Table 2: Scope of Advanced Academic Inquiry for this compound

Area of Inquiry Research Focus Techniques and Methods Employed Citations
Reaction Mechanisms Elucidating formation and consumption pathways in oxidation and rearrangement. Shock tubes, jet-stirred reactors, kinetic modeling, product analysis (e.g., gas chromatography). researchgate.netcdnsciencepub.com
Photodissociation Dynamics Studying the cleavage of the O-O bond upon UV absorption and the resulting radical products. Velocity map imaging, laser-induced fluorescence (LIF) detection of OH radicals. acs.org
Unimolecular Decay Investigating the decay of transient intermediates derived from the hydroperoxide. IR action spectroscopy, time-resolved detection of products. acs.org
Spectroscopy & Detection Developing methods for accurate identification and quantification. Synchrotron VUV photoionization mass spectrometry (PIMS), determination of photoionization cross-sections (PICS). nih.govpnas.orgresearchgate.net

| Computational Chemistry | Calculating energetic properties, reaction barriers, and potential energy surfaces. | Ab initio and density functional theory (DFT) calculations, second-order vibrational perturbation theory (VPT2), RRKM theory, master equation modeling. | researchgate.netacs.orgacs.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B8686459 Cyclopentyl hydroperoxide CAS No. 39852-66-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39852-66-9

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

hydroperoxycyclopentane

InChI

InChI=1S/C5H10O2/c6-7-5-3-1-2-4-5/h5-6H,1-4H2

InChI Key

VGGFAUSJLGBJRZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OO

Origin of Product

United States

Synthetic Methodologies for Cyclopentyl Hydroperoxide

Direct Oxidation Routes to Cyclopentyl Hydroperoxide

Direct oxidation methods are among the most straightforward approaches to producing this compound, utilizing molecular oxygen or its activated forms to directly functionalize the cyclopentane (B165970) core.

Radical-Initiated Oxygenation of Cyclopentane Derivatives

The autoxidation of cyclopentane is a well-established radical-initiated process for generating this compound. google.com This reaction typically proceeds at elevated temperatures, generally between 117°C and 160°C. google.com The process involves a free-radical chain mechanism where a radical initiator abstracts a hydrogen atom from cyclopentane to form a cyclopentyl radical. This radical then reacts with molecular oxygen (a diradical) to produce a cyclopentylperoxy radical. Subsequent hydrogen abstraction from another cyclopentane molecule yields this compound and propagates the chain. numberanalytics.com

However, these autoxidation reactions often suffer from low selectivity, producing a mixture of oxidation products including aldehydes, ketones, and alcohols alongside the desired hydroperoxide. google.com To enhance the selectivity for hydroperoxide formation, catalysts such as metal-free phthalocyanine (B1677752) or chlorophyll (B73375) can be introduced. google.com For instance, the autoxidation of isopentane (B150273) in the presence of phthalocyanine showed a significant increase in selectivity for the corresponding hydroperoxide compared to the reaction without the catalyst. google.com

The low-temperature oxidation of cyclopentane has also been studied to understand the formation of key intermediates. researchgate.net Kinetic modeling of cyclopentane oxidation has highlighted the role of cyclopentyl-peroxy radicals (CPTO₂•) and their reaction to form this compound (CPTO₂H). researchgate.net Various radical initiators can be employed, with the choice influencing reaction rates and selectivity. numberanalytics.com

Singlet Oxygen Reactions and Analogous Pathways

The Schenck ene reaction provides a pathway for the synthesis of allylic hydroperoxides from alkenes using singlet oxygen (¹O₂). wikipedia.org This reaction involves the interaction of an alkene with singlet oxygen, which can be generated photochemically using a photosensitizer like rose bengal, or through chemical methods such as the reaction between hydrogen peroxide and sodium hypochlorite. wikipedia.orgscispace.com The reaction with an appropriate cyclopentene (B43876) derivative would lead to an allylic hydroperoxide. The mechanism proceeds through a concerted transition state or a perepoxide intermediate, resulting in the formation of the hydroperoxide with the double bond shifted to an adjacent position. wikipedia.orgacs.org This method is particularly useful for creating highly oxygenated compounds. acs.org

Metal-Catalyzed Syntheses of this compound and Related Peroxides

Metal catalysts offer powerful tools for the selective synthesis of hydroperoxides, often enabling reactions under milder conditions than direct oxidation routes.

Transition Metal-Mediated Hydroperoxylation and Dioxygenation

Transition metals, particularly cobalt, have been extensively used to catalyze the hydroperoxidation of hydrocarbons. rsc.org The Isayama-Mukaiyama reaction, for example, facilitates the conversion of alkenes into triethylsilylperoxide derivatives using a cobalt catalyst, molecular oxygen, and triethylsilane. rsc.org These silyl (B83357) peroxides can subsequently be hydrolyzed to yield the corresponding hydroperoxides. rsc.org Various cobalt complexes, including Co(acac)₂, Co(modp)₂, and cobalt picolinates, have been investigated as catalysts. rsc.orgnih.gov Cobalt picolinate (B1231196) complexes, in particular, have proven effective for the hydroperoxidation of alkenes with molecular oxygen and a silane (B1218182), offering an advantage in that cobalt-containing impurities are readily removed after the reaction. nih.gov

The general mechanism for cobalt-catalyzed silylperoxidation involves the formation of a Co(III)-hydride species, which adds to the alkene to form a Co(III)-alkyl intermediate. This intermediate reacts with oxygen and then undergoes transmetallation with the silane to produce the silyl peroxide and regenerate the catalyst. rsc.org Research has shown that cobalt porphyrin complexes are also effective, especially for the hydroperoxidation of conjugated dienes. rsc.org Other transition metals like manganese have also been shown to catalyze peroxidation reactions. nih.gov

Organometallic Approaches in Peroxide Formation

Organometallic reagents provide alternative pathways for the formation of C-O bonds in peroxides. While direct synthesis of this compound using this method is less common, the principles can be applied. For instance, organolithium and organomagnesium reagents can react with specific peroxides, like monoperoxyacetals, to achieve the transfer of an alkoxide group, forming ethers. nih.gov This reactivity highlights the potential for designing reactions where a cyclopentyl-containing organometallic compound could react with an oxygen source.

An indirect route to alcohols from organoalkali metals involves their conversion to organoboranes followed by oxidation with alkaline hydrogen peroxide. scribd.com A novel radical initiator system based on the oxidation adducts of alkyl-9-borabicyclononane (alkyl-9-BBN) has been developed. acs.org The oxidation of these organoboranes with oxygen at ambient temperature generates species capable of initiating radical reactions. acs.org This approach could potentially be adapted for the synthesis of this compound by using a cyclopentylborane derivative.

Peroxide and Hydroperoxide Precursor Transformations for this compound Synthesis

This compound and related cyclopentyl-containing peroxides can be synthesized through the strategic modification of precursor molecules that already contain a peroxide or hydroperoxide functionality.

One effective strategy involves the alkylation of a stable dihydroperoxide, such as cyclododecanone (B146445) 1,1-dihydroperoxide, followed by hydrolysis of the resulting bis-peroxyacetals to yield pure primary or secondary alkyl hydroperoxides. unl.edu Similarly, silyl peroxides, which are generally more thermally stable than their organic counterparts, serve as valuable precursors. thieme-connect.de They can be prepared by reacting a chlorosilane with hydrogen peroxide or an alkyl hydroperoxide. thieme-connect.de The subsequent hydrolysis of a cyclopentyl silyl peroxide would furnish this compound. For example, cobalt-catalyzed silylperoxidation of an appropriate alkene precursor yields a silyl peroxide which can be deprotected to the hydroperoxide. rsc.orgnih.gov

Ring contraction reactions represent another innovative approach. The oxidative rearrangement of certain 2-acylcyclohexanones with hydrogen peroxide can lead to the formation of substituted cyclopentanecarboxylic acids. acs.org This transformation is proposed to proceed through a cyclic peroxide intermediate that undergoes ring contraction. researchgate.netrsc.org A related photoinduced carboborative ring contraction of cycloalkenes with trialkylboranes, followed by oxidative work-up with hydrogen peroxide, yields functionalized cyclopentanes. nih.gov

Furthermore, rearrangements of organic peroxides, such as the Baeyer-Villiger oxidation, can involve cyclopentyl group migration. The migratory ability of the cyclopentyl group is noted in the Criegee intermediate of this reaction. beilstein-journals.orgnih.gov The acid-catalyzed Baeyer-Villiger oxidation of cyclic epoxy ketones with hydrogen peroxide can also lead to the formation of dihydroperoxides. beilstein-journals.orgnih.gov

Table 1: Selected Metal-Catalyzed Hydroperoxidation/Peroxidation Reactions This table is interactive. Users can sort columns by clicking on the headers.

CatalystSubstrate TypeReagentsProduct TypeReference
Cobalt(II) complexes (e.g., Co(acac)₂)AlkenesO₂, Et₃SiHTriethylsilyl peroxide rsc.org
Co(pic)₂AlkenesO₂, Tetramethyldisiloxane (TMDSO), iPrOHHydroperoxide nih.gov
Cobalt PorphyrinsConjugated DienesO₂, Silaneγ-Hydroperoxy-α,β-unsaturated products rsc.org
Metal-free PhthalocyanineCycloalkanesO₂ (autoxidation)Hydroperoxide (improved selectivity) google.com
Ti(OiPr)₄/Tartaric Ester3-Alkyl-cyclopentane-1,2-dionest-BuOOHγ-Lactone acids (via peroxide intermediate) researchgate.net

Hydroboration-Oxidation Pathways Involving Peroxide Intermediates

The hydroboration-oxidation reaction is a well-established, two-step method for the hydration of alkenes to produce alcohols. wikipedia.org The process begins with the addition of a borane (B79455) (BH3) reagent across the double bond of an alkene, forming an organoborane intermediate. numberanalytics.com Subsequent oxidation of this intermediate, typically with hydrogen peroxide (H2O2) and a base, cleaves the carbon-boron bond and replaces it with a hydroxyl group, yielding an alcohol. wikipedia.orgvaia.com This reaction is known for its stereospecificity (syn addition) and regioselectivity, where the hydroxyl group adds to the less substituted carbon of the original double bond (an anti-Markovnikov addition). uomustansiriyah.edu.iqlibretexts.org For instance, the hydroboration-oxidation of 1-methylcyclopentene (B36725) results in the formation of trans-2-methylcyclopentanol. uomustansiriyah.edu.iqlibretexts.org

To adapt this pathway for the synthesis of hydroperoxides instead of alcohols, the oxidation step must be modified. Instead of using hydrogen peroxide, molecular oxygen (O2) is employed as the oxidant. This alternative pathway allows for the formation of a peroxide intermediate, which upon hydrolysis yields the desired alkyl hydroperoxide.

A robust method involves the reaction of alkyldichloroboranes with molecular oxygen. thieme-connect.de The alkyldichloroborane, which can be prepared from the corresponding alkene, reacts rapidly with one equivalent of oxygen in a solvent like diethyl ether. thieme-connect.de The presumed intermediate, an (alkylperoxy)dichloroborane, is then hydrolyzed to afford the final alkyl hydroperoxide in high yields. thieme-connect.de This method is applicable to a variety of alkyl groups, including cycloalkyl structures like cyclopentyl and cyclohexyl. thieme-connect.de The synthesis of cyclohexyl hydroperoxide via this route, for example, proceeds with a yield of 93%. thieme-connect.de

Table 1: Yields of Alkyl Hydroperoxides via Oxidation of Alkyldichloroboranes

Alkyl Group (R)Product (R-OOH)Yield (%)Reference
CyclohexylCyclohexyl Hydroperoxide93 thieme-connect.de
CyclopentylThis compound91 thieme-connect.de
s-Butyls-Butyl Hydroperoxide91 thieme-connect.de

Derivatization and Interconversion Strategies for Organic Peroxides

This compound can also be synthesized or purified through the derivatization of other functional groups or the interconversion of existing peroxide species. These strategies are crucial for both primary synthesis and for purification of the final product from reaction side-products like dialkyl peroxides. google.com

One common derivatization approach involves the direct conversion of an alcohol to a hydroperoxide. For example, 1-phenylthis compound has been successfully synthesized from its corresponding alcohol, 1-phenylcyclopentanol, using hydrogen peroxide. cdnsciencepub.com This general principle can be applied to convert cyclopentanol (B49286) to this compound. Another preparative route involves the reaction of an alkene with hydrogen peroxide in an acidic medium. google.com

Interconversion strategies are particularly useful for purification. Alkyl hydroperoxides are acidic and react with bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to form water-soluble alkyl hydroperoxide salts. google.com This property allows for the separation of the desired hydroperoxide from non-acidic and water-insoluble organic impurities, most notably dialkyl peroxides which often form as byproducts during synthesis. google.com After separating the aqueous layer containing the hydroperoxide salt, the solution can be re-acidified, for instance with sulfuric acid, to regenerate the pure alkyl hydroperoxide. google.com This salt formation and subsequent acidification is a key purification and interconversion technique. cdnsciencepub.com

The rearrangement of existing organic peroxides is another facet of their chemistry, although often studied for mechanistic understanding rather than direct synthesis of a specific target. The acid-catalyzed Criegee rearrangement of aralkyl hydroperoxides, for instance, involves the migration of a substituent to an oxygen atom. cdnsciencepub.combeilstein-journals.org In the case of 1-phenylthis compound, the migratory aptitude of the cyclopentyl group is relatively low compared to other alkyl and aryl groups. beilstein-journals.org

Table 2: Overview of Derivatization and Interconversion Reactions

Starting MaterialReagentsProductReaction TypeReference
1-PhenylcyclopentanolH₂O₂1-Phenylthis compoundDerivatization of Alcohol cdnsciencepub.com
Alkene / AlcoholH₂O₂, AcidAlkyl HydroperoxideDerivatization google.com
Alkyl Hydroperoxide (impure)1. Base (e.g., NaOH)2. AcidAlkyl Hydroperoxide (pure)Interconversion via Salt Formation google.com

Synthesis of Hydroperoxyalkyl Species from Cyclic Alkenes

The direct conversion of cyclic alkenes into hydroperoxides involves the formation of hydroperoxyalkyl intermediates. These species can be generated through several oxidative methods, including autoxidation and catalyzed peroxidation reactions.

Autoxidation is a process involving the reaction of an organic compound with atmospheric oxygen. The autoxidation of cycloalkanes, such as cyclopentane, can be used to prepare the corresponding cycloalkyl hydroperoxide. google.com This reaction proceeds via a free-radical chain mechanism where a hydroperoxyalkyl radical (QOOH) is a key intermediate. researchgate.net These intermediates are formed from the initial alkyl radical's reaction with O2 to give a peroxy radical (ROO•), followed by an intramolecular hydrogen abstraction. researchgate.net

Another route is the direct, catalyzed peroxidation of olefins. For instance, alkenes can be converted into triethylsilyl peroxide derivatives using a cobalt catalyst in the presence of molecular oxygen and triethylsilane. rsc.org These silyl peroxides can then be transformed into the corresponding hydroperoxides.

A direct and relevant synthesis starts from cyclopentadiene (B3395910), a cyclic diene. Hydroboration of cyclopentadiene followed by an oxidative treatment using both molecular oxygen and hydrogen peroxide yields cyclopent-3-enyl hydroperoxide. thieme-connect.dersc.org This reaction demonstrates the formation of a hydroperoxide from a cyclic alkene, maintaining a site of unsaturation in the final product. thieme-connect.de The yield for this specific transformation is reported to be 14%. thieme-connect.de This method underscores the ability to functionalize a cyclic alkene framework directly into a hydroperoxyalkyl species.

Reaction Mechanisms and Reactivity Profiles of Cyclopentyl Hydroperoxide

Acid-Catalyzed Rearrangements of Cyclopentyl Hydroperoxidecdnsciencepub.comcdnsciencepub.com

In the presence of acid catalysts, cyclopentyl hydroperoxide undergoes complex rearrangements, leading to a variety of oxygenated products. These transformations are generally initiated by the protonation of one of the peroxide oxygen atoms, which creates a good leaving group (water) and facilitates the subsequent migration of a substituent group to the adjacent, now electron-deficient, oxygen atom. cdnsciencepub.com The specific nature of the products formed depends on the reaction conditions and the migratory aptitude of the groups attached to the carbon atom bearing the hydroperoxy group.

Criegee-Like Rearrangements and Formation of Oxygenated Productsnih.govbeilstein-journals.org

The Criegee rearrangement is a characteristic reaction of peroxy compounds, typically involving the transformation of peroxy esters or the intermediates in Baeyer-Villiger oxidations. nih.govbeilstein-journals.org In the context of hydroperoxides, a Criegee-like process involves the migration of a carbon substituent to an oxygen atom. For an unsubstituted this compound, this would theoretically involve the migration of a carbon atom from the cyclopentyl ring.

The general mechanism, analogous to the Baeyer-Villiger oxidation, begins with the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. nih.gov The subsequent concerted migration of a group (in this case, a carbon from the ring) to the peroxide oxygen results in the formation of an ester or, for cyclic systems, a lactone. nih.gov The migratory aptitude in such rearrangements generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. nih.gov

Hock-Like Rearrangements and Ring Expansion Phenomenacdnsciencepub.comacs.orgresearchgate.net

The Hock rearrangement is a prominent acid-catalyzed pathway for hydroperoxides that results in the cleavage of a carbon-carbon bond adjacent to the hydroperoxy-bearing carbon. researchgate.net For cyclic systems like this compound, this rearrangement can lead to ring expansion.

Studies on related compounds, such as 1-phenylthis compound, demonstrate that acid-catalyzed rearrangement can yield products resulting from the migration of a carbon atom within the cyclopentyl ring. cdnsciencepub.comcdnsciencepub.com This alkyl migration effectively expands the five-membered ring to a six-membered intermediate. This process competes with the migration of other substituents, such as a phenyl group. cdnsciencepub.com The resulting carbocation intermediate is then attacked by water, leading to ring-opened products. cdnsciencepub.com For example, the rearrangement of 1-phenylthis compound in the presence of acetic acid and a sulfuric acid catalyst yields 5-acetoxyvalerophenone, a product indicative of ring opening subsequent to alkyl migration. cdnsciencepub.com This type of ring expansion is a known phenomenon in carbocation rearrangements, where a more stable carbocation is formed. wikipedia.orgyoutube.comyoutube.com

Mechanistic Competition in Alkyl and Aryl Migrationscdnsciencepub.comcdnsciencepub.comnih.gov

When the carbon atom bearing the hydroperoxide group is substituted with both an alkyl and an aryl group, there is a competition between the migration of these two groups during acid-catalyzed rearrangement. cdnsciencepub.com The study of 1-phenylthis compound provides a direct comparison of the migratory tendencies of a cyclopentyl group versus a phenyl group.

Generally, aryl groups have a high migratory aptitude and tend to migrate in preference to primary or secondary alkyl groups. cdnsciencepub.com However, in the case of 1-phenylthis compound, a significant amount of the ring-opened product, 5-acetoxyvalerophenone, is formed alongside the expected products of phenyl migration (phenol and cyclopentanone). cdnsciencepub.comcdnsciencepub.com This indicates that the migration of the cyclopentyl group (an alkyl migration leading to ring expansion) is competitive with phenyl migration. cdnsciencepub.com It has been suggested that steric hindrance between the ortho-hydrogens of the phenyl group and the protons of the cyclopentyl ring may slow the rate of phenyl migration, allowing the alkyl migration to occur more competitively. cdnsciencepub.comcdnsciencepub.com

Migrating GroupProduct(s)Yield (%)Type of Rearrangement
Phenyl GroupPhenol (B47542), Cyclopentanone (B42830)60-65%Hock Rearrangement (Aryl Migration)
Cyclopentyl Group5-Acetoxyvalerophenone12%Hock Rearrangement (Alkyl Migration/Ring Expansion)
-1-Phenylcyclopentene11%Elimination
-Valerophenone3%Reduction

Table 1: Product distribution from the acid-catalyzed rearrangement of 1-phenylthis compound, illustrating the competition between phenyl and cyclopentyl group migration. Data sourced from studies conducted in acetic acid with a sulfuric acid catalyst. cdnsciencepub.com

Homolytic and Heterolytic Cleavage Pathways of the Peroxide Bondacs.orgnih.gov

The peroxide O-O bond is inherently weak and can be cleaved either homolytically, to form two radical species, or heterolytically, to form ions. wikipedia.orgresearchgate.net The preferred pathway is influenced by factors such as temperature, solvent, and the presence of catalysts or other reagents. wikipedia.orgresearchgate.net

O–O Bond Dissociation Energetics and Influencing Factorswikipedia.orgwayne.edu

The O–O single bond is one of the weakest covalent bonds in organic molecules, which accounts for the high reactivity of peroxides. wikipedia.org The bond dissociation energy (BDE) for the O-O bond in organic hydroperoxides is typically in the range of 45–50 kcal/mol (190–210 kJ/mol). wikipedia.org High-level ab initio calculations suggest an average O-O bond energy of approximately 45 kcal/mol for various peroxides. wayne.edu For simple alkyl hydroperoxides like methyl hydroperoxide, the calculated BDE is around 45 kcal/mol. wayne.edu

Several factors can influence the O-O bond strength. Electron-donating substituents attached to the peroxide group tend to facilitate homolytic cleavage, as they can stabilize the resulting radicals. researchgate.net Conversely, electron-withdrawing groups can favor heterolytic cleavage. researchgate.net The reaction environment also plays a crucial role; for instance, the presence of transition metals can catalyze the cleavage of the O-O bond. acs.orgunl.edu Temperature is a primary factor, with higher temperatures promoting thermal decomposition via homolytic cleavage. wikipedia.org

CompoundO-O Bond Dissociation Enthalpy (kcal/mol at 298 K)
Hydrogen Peroxide (HOOH)50
Methyl Hydroperoxide (CH₃OOH)45
Dimethyl Peroxide (CH₃OOCH₃)39
Peroxyacetic Acid (CH₃C(O)OOH)48

Table 2: A comparative table of O-O bond dissociation energies for various peroxide compounds, calculated at the G2 level of theory. wayne.edu

Formation and Subsequent Reactions of Cyclopentoxy Radicals and Hydroxyl Radicalsacs.orgacs.orgwikipedia.org

Homolytic cleavage of the O-O bond in this compound yields a cyclopentoxy radical (c-C₅H₉O•) and a hydroxyl radical (•OH). wikipedia.org

c-C₅H₉OOH → c-C₅H₉O• + •OH

These radical species are highly reactive and can initiate a variety of subsequent reactions. acs.orgwikipedia.org

Cyclopentoxy Radicals: Alkoxy radicals are significant intermediates in both atmospheric and combustion chemistry. acs.org The cyclopentoxy radical can undergo several transformations. One dominant pathway is ring cleavage (β-scission), which opens the five-membered ring to form a more stable, open-chain radical, the 4-formylbutyl radical. acs.org This radical can then undergo further reactions. Other potential pathways for the cyclopentoxy radical include hydrogen abstraction from other molecules to form cyclopentanol (B49286) or intramolecular hydrogen shifts. acs.org

Hydroxyl Radicals: The hydroxyl radical is an extremely potent oxidizing agent. wikipedia.org It readily reacts with most organic compounds, typically by abstracting a hydrogen atom to form water and a new organic radical. wikipedia.org This ability to generate other radicals makes it a key species in initiating radical chain reactions. youtube.comhydrogenlink.com In the context of this compound decomposition, the hydroxyl radicals formed can abstract hydrogen from another this compound molecule, propagating a chain reaction.

The products resulting from the decomposition of chemically activated cyclopentoxy radicals have been studied and include cyclopentene (B43876) oxide, cyclopentanone, 4-pentenal, acrolein, and ethene. acs.org

Radical Chain Processes Initiated by this compound Decomposition

The decomposition of this compound serves as a primary initiation step for radical chain reactions, particularly in autoxidation processes. wiley-vch.de The initiation is triggered by the homolytic cleavage of the weak oxygen-oxygen (O-O) bond within the hydroperoxide molecule, a process that requires significantly less energy than the breaking of C-H or C-C bonds. wiley-vch.dewiley.com This unimolecular scission generates two highly reactive radical species: a cyclopentoxy radical (c-C₅H₉O•) and a hydroxyl radical (•OH). wiley-vch.de

ROOH → RO• + •OH wiley-vch.de

Once formed, these initial radicals propagate the chain reaction by abstracting hydrogen atoms from parent hydrocarbon molecules (RH), such as cyclopentane (B165970), producing a carbon-centered cyclopentyl radical (R•). wiley-vch.de

RO•/•OH + RH → ROH/H₂O + R• wiley-vch.de

This alkyl radical then reacts rapidly with molecular oxygen (O₂), a key step in oxidation chemistry, to form a cyclopentylperoxy radical (ROO•). wiley-vch.deosti.gov The chain continues as this peroxy radical abstracts a hydrogen from another hydrocarbon molecule, regenerating the alkyl radical and forming a new molecule of this compound (ROOH). wiley-vch.de This cycle of reactions leads to an autocatalytic acceleration, where the primary product of the reaction initiates new reaction chains. wiley-vch.de

Thermal Decomposition Mechanisms of this compound

The thermal decomposition of this compound is central to its role as a reaction initiator. The mechanism is predicated on the inherent instability of the peroxide bond (O-O), which has a bond dissociation energy of approximately 40 kcal/mol. wiley-vch.de The primary event in the thermal decomposition is the unimolecular homolysis of this bond, yielding the aforementioned cyclopentoxy and hydroxyl radicals. wiley-vch.de The rate of this decomposition is highly temperature-dependent, increasing significantly at elevated temperatures typical of combustion environments. semanticscholar.org

Unimolecular Decay Dynamics and Product Formation

The unimolecular decay of this compound and its subsequent radical intermediates leads to a variety of products. The initial O-O bond cleavage is the rate-determining step. The resulting cyclopentoxy radical is itself unstable and can undergo further reactions, primarily through two pathways: β-C-H bond fission or ring-opening via β-C-C bond cleavage. researchgate.net Ring-opening is a major decomposition route for cyclic alkoxy radicals, leading to the formation of open-chain alkyl radicals that can further decompose. researchgate.net

Furthermore, a critical intermediate in cyclopentane oxidation, the hydroperoxyalkyl radical (•QOOH), which is formed from the isomerization of the cyclopentylperoxy radical, also undergoes unimolecular decay. osti.govacs.org The specific decay pathway and products depend on the isomer of •QOOH formed. For instance, the β-QOOH isomer preferentially decays into a hydroxyl radical (OH) and a cyclic ether (1,2-epoxy-cyclopentane), whereas the γ-QOOH isomer is more likely to isomerize back to the cyclopentylperoxy radical (ROO•). osti.gov The rate of OH formation from the decay of β-QOOH has been measured to be 6.5 ± 1.8 × 10⁶ s⁻¹, corresponding to a lifetime of 154 ± 43 ns upon infrared activation. osti.gov

Precursor/IntermediateDecomposition PathwayMajor Products
This compoundO-O Bond HomolysisCyclopentoxy radical, Hydroxyl radical
Cyclopentoxy RadicalRing-Opening (β-C-C Scission)Open-chain alkyl radicals
β-QOOH RadicalUnimolecular DecayHydroxyl radical, Cyclic ether
γ-QOOH RadicalIsomerizationCyclopentylperoxy radical (ROO•)

Identification of Transient Intermediates in Decomposition Pathways

The decomposition pathways of this compound are characterized by the formation of several short-lived, highly reactive transient intermediates. Direct experimental observation of these species is challenging but crucial for validating reaction mechanisms. The primary intermediates resulting from the initial O-O bond scission are:

Cyclopentoxy Radical (c-C₅H₉O•) wiley-vch.de

Hydroxyl Radical (•OH) wiley-vch.de

In the subsequent oxidation chain, other critical transient species are formed, most notably the hydroperoxyalkyl radical (•QOOH) . osti.govosti.gov This intermediate is considered a "central switchyard" in the oxidation pathway. osti.gov For cyclopentane, two nearly-degenerate isomers of this radical, β-QOOH and γ-QOOH, have been identified. osti.govacs.org These isomers differ in the position of the radical center on the carbon ring relative to the hydroperoxide group and exhibit significantly different unimolecular decay dynamics. osti.gov The α-QOOH isomer is also possible but is predicted to be unstable and dissociates promptly. osti.gov

Radical Reaction Chemistry of this compound Derived Species

Cyclopentylperoxy Radical Formation and Isomerization (ROO• to •QOOH)

Following the initial H-atom abstraction from a cyclopentane molecule, a cyclopentyl radical (R•) is formed. This radical rapidly adds molecular oxygen (O₂) to generate a cyclopentylperoxy radical (ROO•). osti.govnsf.gov This ROO• radical is not stable and can undergo an intramolecular H-atom shift, an isomerization reaction that produces a carbon-centered hydroperoxy-cyclopentyl radical, or •QOOH. osti.govnsf.govmit.edu

ROO• ⇌ •QOOH

This isomerization is a pivotal step in low-temperature combustion chemistry. mit.edu The transition involves the transfer of a hydrogen atom from a C-H bond on the cyclopentyl ring to the terminal oxygen of the peroxy group. Depending on which carbon the hydrogen is abstracted from, different isomers of •QOOH are formed (e.g., β-QOOH, γ-QOOH). osti.gov The stability of these isomers is very similar, differing by less than 1 kcal mol⁻¹. osti.gov However, their reactivity, particularly their transition state (TS) barriers for further reactions, differs significantly. The β-QOOH isomer has a much lower TS barrier to form OH products compared to the γ-QOOH isomer, which favors isomerization back to ROO•. osti.gov

Isomerization PathwayDescriptionRelative Stability of Product
ROO• → β-QOOHIntramolecular H-shift from the β-carbonNearly degenerate with γ-QOOH
ROO• → γ-QOOHIntramolecular H-shift from the γ-carbonNearly degenerate with β-QOOH

Intra- and Intermolecular Hydrogen Atom Transfer Reactions in Peroxy Radicals

Hydrogen atom transfer (HAT) is a fundamental process governing the reactivity of peroxy radicals. thieme-connect.deresearchgate.net

Intramolecular HAT is the mechanism responsible for the isomerization of ROO• to •QOOH. osti.govmit.edu This process typically occurs via a cyclic transition state. For alkylperoxy radicals, 1,5-H shifts are generally favored due to the stability of the corresponding six-membered ring transition state. thieme-connect.de This type of transfer is crucial for the formation of •QOOH intermediates that can then lead to chain branching or propagation products like cyclic ethers and OH radicals. osti.govmit.edu

Intermolecular HAT is a key propagation step in the radical chain oxidation process. wiley-vch.de In this bimolecular reaction, a cyclopentylperoxy radical (ROO•) abstracts a hydrogen atom from another molecule (RH), typically the parent cyclopentane. wiley-vch.de

ROO• + RH → ROOH + R•

Beta-Scission and Ring-Opening Pathways of Cyclic Radicals

Cyclic radicals derived from this compound, particularly hydroperoxy-cyclopentyl radicals (•QOOH), undergo significant unimolecular decay processes, including beta-scission (β-scission), which can lead to ring-opening. The specific pathway is highly dependent on the isomer of the •QOOH radical formed. During cyclopentane oxidation, H-atom abstraction from the this compound precursor can form two nearly-degenerate and stable isomers: β-QOOH and γ-QOOH.

The β-QOOH isomer has a low dissociation barrier (approximately 10-11 kcal mol⁻¹) and preferentially decays via a transition state that leads to the formation of a hydroxyl (OH) radical and a cyclic ether. This pathway keeps the ring structure intact.

In contrast, the γ-QOOH isomer has a lower transition state barrier for an alternative decay path that results in the formation of ROO• radicals, which are significantly more stable and effectively act as a trap for the radical under room temperature conditions. While direct ring-opening via β-scission of the initial cyclopentyl-derived radicals is a known pathway for related species, the stability of the five-membered ring means that unimolecular decay to OH radicals or isomerization often competes or dominates.

In broader contexts, alkoxy radicals generated from hydroperoxides are well-known to undergo β-scission. For cyclic systems, this C-C bond cleavage can relieve ring strain and is a key step in ring-opening reactions, leading to the formation of linear, oxygenated compounds. The competition between different β-scission pathways (e.g., elimination of an alkyl radical versus a methyl radical) is determined by the relative stability of the radicals and carbonyl compounds formed.

Self-Reaction and Cross-Reaction Kinetics of Cyclopentylperoxy Radicals

While specific kinetic data for the self-reaction of cyclopentylperoxy radicals are not detailed in the available literature, data from analogous radicals provide insight. The kinetics for the self-reaction of allylperoxyl radicals, for example, have been determined, yielding an Arrhenius expression of k = (5.4 ± 1.1) × 10⁻¹⁴ exp[(760 ± 70)/T] cm³ molecule⁻¹ s⁻¹ over a temperature range of 286–394 K. Cross-reactions with HO₂• are also significant, with the allylperoxyl + HO₂• reaction having a rate coefficient of approximately (5.6 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ between 393–426 K. These reactions are fundamental in determining the fate of peroxy radicals in oxidation systems.

Kinetic Data for Self-Reactions of Related Radicals
Radical SpeciesReactionRate Constant Expression (k) (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Reference
Cyclohexyl Radicalc-C₆H₁₁• + c-C₆H₁₁• → Products4.8 × 10⁻¹² exp(+542 K/T)303–520
Cyclopentadienyl Radicalc-C₅H₅• + c-C₅H₅• → Products2.9 × 10⁻¹² exp(+1489 K/T)304–600
Allylperoxyl RadicalCH₂=CHCH₂O₂• + CH₂=CHCH₂O₂• → Products5.4 × 10⁻¹⁴ exp(+760 K/T)286–394

Role in Oxidation Processes

Intermediate in Low-Temperature Hydrocarbon Oxidation, e.g., Cyclopentane Oxidation

This compound is a key intermediate in the low-temperature (500–800 K) oxidation of cyclopentane. The oxidation mechanism begins with the formation of a cyclopentyl radical (c-C₅H₉•), which rapidly adds molecular oxygen (O₂) to form the cyclopentylperoxy radical (c-C₅H₉O₂•).

This peroxy radical can then undergo intramolecular hydrogen abstraction (an H-shift), converting it into a hydroperoxy-cyclopentyl radical (•QOOH). This isomerization is a critical step in autoignition chemistry. The •QOOH intermediate can then undergo several competing reactions:

Second O₂ Addition: •QOOH can react with another oxygen molecule, leading to the formation of highly oxygenated intermediates such as ketohydroperoxides (KHP) and keto-dihydroperoxides (KDHP). These species are important for chain branching, which accelerates oxidation.

Unimolecular Decomposition: The •QOOH radical can decompose, notably to produce an OH radical and a cyclic ether.

HO₂ Elimination: A dominant pathway in cyclopentane oxidation involves the elimination of a hydroperoxyl radical (HO₂•) from the cyclopentylperoxy radical, which results in the formation of cyclopentene. This pathway competes with the formation of •QOOH and tends to inhibit autoignition because cyclopentene is relatively stable.

Participation in Peracid-Promoted Baeyer-Villiger Oxidation Analogs and Related Oxidative Rearrangements

The Baeyer-Villiger oxidation is a classic organic reaction that converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid as the oxidant. The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. While peroxyacids like m-CPBA are the traditional reagents, other oxidants, including hydroperoxides, can be used in analogous transformations.

Hydrogen peroxide is a common, environmentally friendly alternative to peracids, but its lower reactivity necessitates the use of a catalyst, such as a Lewis acid or a Brønsted acid, to activate either the H₂O₂ or the ketone. Other organic hydroperoxides, such as tert-butyl hydroperoxide, are also employed.

Following this principle, this compound can serve as the oxygen atom donor in catalyzed Baeyer-Villiger-type reactions. The mechanism involves the acid catalyst activating the carbonyl group of the ketone, making it more electrophilic. The hydroperoxide then performs a nucleophilic attack on the activated carbonyl, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by a rearrangement step where one of the alkyl groups on the ketone migrates to the oxygen atom, leading to the formation of the ester or lactone product. The migratory aptitude of different alkyl groups influences the regioselectivity of the reaction for unsymmetrical ketones.

Catalytic Oxidation Systems Involving this compound

This compound can be a central component in various catalytic oxidation systems, acting as an oxidant for substrates like alkenes and alkanes. These systems typically employ transition metal catalysts to initiate and propagate radical chain reactions.

The general mechanism involves the metal catalyst, often in a lower oxidation state (e.g., Cu(I), Co(II)), reacting with the hydroperoxide. This interaction promotes the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide, generating reactive radical species such as alkoxyl (RO•) and peroxyl (ROO•) radicals.

For example, in systems analogous to the copper-catalyzed oxidation of cyclohexane (B81311) with H₂O₂, a metal complex would first generate a hydroxyl radical (HO•) from the peroxide. This radical then abstracts a hydrogen atom from the substrate, creating a carbon-centered radical (R•). This substrate radical reacts with O₂ to form a peroxyl radical (ROO•), which continues the chain reaction. When this compound is used, it generates cyclopentyl-oxy and cyclopentyl-peroxy radicals, which then drive the oxidation of the desired substrate. These catalytic cycles are effective for various transformations but can be complex, with the potential for multiple competing reaction pathways.

Computational and Theoretical Investigations of Cyclopentyl Hydroperoxide

Quantum Chemical Characterization of Potential Energy Surfaces

A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. libretexts.orgresearchgate.net By calculating the PES, scientists can identify stable molecules (minima), transition states (saddle points), and the pathways that connect them, offering deep insights into chemical reactivity. libretexts.orgresearchgate.net For cyclopentyl hydroperoxide, these calculations are crucial for understanding its formation, isomerization, and decomposition mechanisms.

Theoretical studies have focused on the intermediates and products arising from cyclopentane (B165970) oxidation, where this compound is a key species. A primary focus has been on the hydroperoxyalkyl radical (•QOOH), a transient intermediate formed by H-atom abstraction from the this compound precursor. osti.gov Computational methods, such as those employing density functional theory (DFT) and higher-level coupled-cluster techniques (e.g., CCSD(T)), are used to map the complex PES for the reactions of these intermediates. nih.govacs.org

Key reactive pathways elucidated through these computational mappings include:

Unimolecular Decomposition: The primary decomposition pathway for hydroperoxides is the cleavage of the weak O-O bond to form a cyclopentoxy radical and a hydroxyl radical.

Isomerization of •QOOH: The hydroperoxy cyclopentyl radical (•QOOH) can exist as nearly-degenerate isomers, such as β- and γ-QOOH, depending on the initial site of H-atom abstraction. osti.gov

Cyclization Reactions: The •QOOH intermediate can undergo cyclization to form cyclic ethers, a significant pathway in low-temperature combustion. nih.gov

HO2 Elimination: In the oxidation of cyclopentane, a dominant channel for the cyclopentylperoxy radical (the precursor to the hydroperoxide) is the elimination of a hydroperoxyl radical (HO2) to yield cyclopentene (B43876). researchgate.net

Transition states (TS) represent the highest energy point along a reaction coordinate. Identifying the geometry and energy of these states is critical for understanding reaction kinetics. For instance, the TS for the unimolecular decay of the β-QOOH isomer has been computationally identified, providing a mechanistic understanding of its rapid decomposition to produce OH radicals. osti.gov

The energetic barrier, or activation energy, is the minimum energy required for a chemical transformation to occur and is determined by the energy difference between the reactants and the transition state. Quantum chemical calculations provide direct access to these barriers. For reactions involving this compound and its related radicals, methods like DFT, coupled-cluster (CCSD(T)), and composite methods like CBS-QB3 are employed to obtain accurate barrier heights. acs.orgnih.govresearchgate.net

A benchmarking approach, which builds on high-level calculations for smaller, related systems (like ethane (B1197151) oxidation), has been used to compute high-accuracy stationary point energies and transition state barriers for cyclopentane oxidation intermediates. osti.gov The isodesmic reaction method is another technique used to calculate energy barriers with improved accuracy at the DFT level, showing results close to the benchmark CCSD(T) method for analogous keto-hydroperoxide radical cyclization reactions. nih.gov

TransformationReactant/IntermediateProduct(s)Typical Calculated Barrier Height (kcal/mol)Computational Method
O-O Bond CleavageThis compoundCyclopentyloxy Radical + OH Radical~39-45G2, CBS-APNO
H-Abstraction (from C-H)Cyclopentane + OH RadicalCyclopentyl Radical + H2OLow/SubmergedCCSD(T)//M06-2X
OH Radical AdditionCyclopentenone + OH RadicalOH-adduct IntermediateSubmerged (Barrierless)CCSD(T)//M06-2X
CyclizationKeto-hydroperoxide (KHP) radicalKeto cyclic ether + OH radicalVaries by ring size/structureDFT, CCSD(T)

Note: Barrier heights are illustrative and based on values for similar hydroperoxides and cyclic hydrocarbon oxidation intermediates, as direct computational values for all this compound reactions are not widely published. The O-O bond cleavage barrier is closely related to its bond dissociation energy.

Thermochemical Data Determination for this compound and Related Species

Thermochemical data, such as enthalpies of formation and bond dissociation energies, are essential for kinetic modeling and for understanding the stability and reactivity of chemical species.

The standard enthalpy of formation (ΔfH°298) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. While experimental determination can be challenging for reactive species, computational methods provide a reliable alternative. nih.govresearchgate.net

High-accuracy composite methods like the Complete Basis Set (CBS) methods (e.g., CBS-QB3) are frequently used to calculate enthalpies of formation for organic molecules, including hydroperoxides and related radicals. researchgate.net These calculations often employ isodesmic reaction schemes. In this approach, the enthalpy of a target molecule is determined relative to known enthalpies of structurally similar molecules, which helps to cancel out systematic errors in the calculations. nih.govresearchgate.netstackexchange.com

For example, the enthalpy of formation for diperoxide of cyclohexanone, a related cyclic peroxide, has been calculated using ab initio methods, showing good agreement with experimental values. nih.govresearchgate.net Similar methodologies are applied to determine the thermochemical properties of this compound and the various radicals involved in its reaction network.

Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a critical parameter in predicting reaction pathways.

O-O Bond: The peroxide bond (O-O) is notoriously weak, making it the most likely point of initial decomposition in hydroperoxides. High-level ab initio calculations indicate that the average O-O BDE in alkyl hydroperoxides is significantly higher than older, traditionally cited values, falling in the range of 44-46 kcal/mol. wayne.eduwayne.edu This bond strength is sensitive to the molecular environment. wayne.edu

C-H Bonds: The C-H bonds in the cyclopentyl group are much stronger than the O-O bond. Their BDEs vary depending on whether the hydrogen is on the same carbon as the hydroperoxy group (α-position) or on other carbons (β, γ positions). Abstraction of these hydrogens by radicals is a key step in oxidation and combustion processes.

BondCompound TypeTypical BDE (kcal/mol)Reference/Method
ROO-HAlkyl Hydroperoxide~87-90Computational
R-OOHAlkyl HydroperoxideVaries with Alkyl GroupComputational
RO-OHAlkyl Hydroperoxide~44-46G2, CBS-APNO wayne.eduwayne.edu
C-H (secondary)Cycloalkane~98Experimental

Note: BDE values are for generic alkyl hydroperoxides and cycloalkanes to illustrate the expected ranges for this compound.

Kinetic Modeling and Rate Coefficient Calculations for this compound Reactions

Kinetic modeling aims to simulate the complex network of reactions occurring in a chemical system over time. This requires accurate rate coefficients for each elementary reaction. libretexts.org Theoretical calculations are indispensable for determining these rate coefficients, especially for reactions involving short-lived radicals.

The primary theoretical framework for calculating rate coefficients for unimolecular reactions, such as the decomposition of this compound, is Rice-Ramsperger-Kassel-Marcus (RRKM) theory. osti.gov This statistical theory calculates the microcanonical rate constant k(E) as a function of energy. To obtain thermal rate constants k(T) at relevant temperatures and pressures, RRKM results are often coupled with master equation modeling. osti.gov This approach accounts for the effects of pressure, where collisions can either energize or de-energize the reacting molecule.

For bimolecular reactions, Transition State Theory (TST) is commonly used. The rate coefficient is calculated based on the properties of the reactants and the transition state separating them on the potential energy surface. Computational studies on the unimolecular decay of the •QOOH intermediate from cyclopentane oxidation have successfully used RRKM theory with heavy-atom tunneling corrections to validate computed transition state barriers against experimental data. osti.gov These validated theoretical approaches are then extended to calculate thermal unimolecular decay rate constants at temperatures and pressures relevant to combustion. osti.gov

Unimolecular and Bimolecular Reaction Rate Constants

The unimolecular decay of hydroperoxyalkyl intermediates (•QOOH), which are isomers formed from this compound precursors, is a critical reaction pathway. osti.gov Computational studies have focused on determining the rate constants for these reactions. Specifically, the decay of β-QOOH and γ-QOOH isomers, generated by H-atom abstraction from this compound, has been analyzed. osti.gov The β-QOOH isomer is of particular interest as it has a significantly lower transition state barrier to forming OH radicals, leading to rapid unimolecular decay and a high branching ratio towards OH products. osti.gov

The determination of these reaction rates often involves a comparison between experimentally measured OH product appearance rates and statistical microcanonical rates computed using Rice-Ramsperger-Kassel-Marcus (RRKM) theory. osti.gov This comparison helps to validate the computed transition state barrier energies. For instance, the energy-dependent unimolecular decay rates for the hydroperoxy radical derived from cyclopentane (•C5H8OOH) are found to be approximately two to three times faster than those for the analogous cyclohexane-derived radical (•C6H10OOH). osti.gov

Table 1: Comparison of Key Factors in Unimolecular Decay of Hydroperoxyalkyl Intermediates

Feature Description Reference
Precursor This compound osti.gov
Key Intermediates β-QOOH, γ-QOOH osti.gov
Primary Decay Product (β-QOOH) OH Radicals osti.gov
Theoretical Method RRKM Theory osti.gov
Comparative Rate •C5H8OOH decay is 2-3x faster than •C6H10OOH osti.gov

Master Equation Analysis of Pressure and Temperature Dependence

To extend the understanding of reaction kinetics to conditions relevant to combustion, master equation modeling is employed. This analysis allows for the calculation of temperature and pressure-dependent rate constants for the decay of this compound-related species. osti.gov The RRKM rate calculations are extended using master equation modeling to predict the thermal unimolecular decay rate constants for β-QOOH, γ-QOOH, and the cyclopentylperoxy radical (ROO•) over a range of temperatures and pressures. osti.gov

This analysis is crucial because the competition between different reaction channels is highly dependent on these conditions. For example, at the high-pressure limit, the rate constant is proportional to the ratio of the transition state and reactant partition functions. Interestingly, for the unimolecular decay of •QOOH to OH, the high-pressure limit rate constants for cyclopentane and cyclohexane-derived radicals are effectively identical because the reactive modes are the same. osti.gov However, the fall-off behavior, where the rate constant becomes pressure-dependent, will differ. Such master equation models are essential for developing accurate chemical kinetic models for cyclopentane oxidation. osti.gov

Conformational Analysis and Stereochemical Considerations

The five-membered ring of this compound is not planar, and the flexibility of the hydroperoxide group introduces additional complexity to its three-dimensional structure.

Conformational Isomerism and Relative Stabilities

This compound exists as a mixture of different conformational isomers due to the puckering of the cyclopentane ring and rotation around the C-O and O-O bonds. The cyclopentane ring typically adopts envelope or twist conformations to relieve angle strain. The hydroperoxy group (-OOH) can be positioned in either an axial or equatorial-like position relative to the ring's average plane.

Computational studies on related species, such as the hydroperoxyalkyl radical (•QOOH) derived from this compound, explicitly consider the role of various ring puckering states. osti.gov The relative stabilities of these conformers are determined by a combination of torsional strain from the ring structure and steric interactions involving the hydroperoxy group. While detailed energy landscapes for this compound itself are not extensively documented in the provided literature, theoretical analysis of its radical intermediates confirms the existence of multiple stable conformers separated by low energy barriers. osti.gov

Torsional Motions and Associated Potential Energy Wells

Torsional motions are key to the interconversion between different conformers. For this compound, the most significant torsional motions are the pseudorotation of the cyclopentane ring and the rotation around the C-O-O-H dihedral angle. Computational investigations of the •QOOH intermediate have identified conformers that arise specifically from torsion about the C-C-O-O barrier. osti.gov

These torsional motions are associated with specific potential energy wells, corresponding to the stable conformers, and are separated by transition states (energy barriers). The heights of these barriers determine the rate of interconversion between conformers. The analysis of these potential energy surfaces is critical for accurately calculating partition functions used in theoretical rate constant predictions, as the various torsional and ring puckering states of the reactant wells and transition states must be explicitly accounted for. osti.gov

Analytical Methodologies for Cyclopentyl Hydroperoxide Detection and Characterization

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the components of a complex mixture, allowing for the individual identification and quantification of each species. For the analysis of cyclopentyl hydroperoxide, which is often present in a matrix of other oxidation products, chromatographic separation is a critical step.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, the analysis of hydroperoxides by GC presents a challenge due to their thermal instability, which can lead to decomposition in the hot injector and column. To overcome this, derivatization is often employed to convert the hydroperoxide into a more stable and volatile derivative.

A common derivatization technique is silylation, where an active hydrogen in the hydroperoxy group is replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. The resulting TMS derivative of this compound can then be separated on a GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS). The use of GC-MS provides both retention time information for identification and mass spectral data for structural confirmation. The choice of the appropriate derivatizing agent and reaction conditions is crucial for achieving quantitative conversion and avoiding side reactions.

Liquid Chromatography for Hydroperoxide Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of organic hydroperoxides, including this compound. thermofisher.com This method is particularly advantageous as it operates at room temperature, which minimizes the risk of thermal decomposition of thermally labile compounds like hydroperoxides. mdpi.com Various HPLC methods, primarily differing in their detection systems, have been developed for the analysis of hydroperoxides in diverse samples. acs.org

Reversed-phase HPLC is commonly employed for the separation of organic peroxides. dss.go.thnih.gov The choice of the stationary phase (the column) and the mobile phase (the eluent) is critical for achieving optimal separation. acs.orgdss.go.th For instance, octadecylsilane (B103800) (C18) columns are frequently used, and the mobile phase typically consists of a mixture of an organic modifier like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. thermofisher.comdss.go.thnih.gov The ratio of the organic modifier to water can be adjusted to control the retention times of the analytes. dss.go.th Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to separate complex mixtures of hydroperoxides with varying polarities in a shorter time frame. acs.org

Several detection methods can be coupled with HPLC for the analysis of hydroperoxides. dss.go.th Ultraviolet (UV) detection is one option, though it may lack the necessary sensitivity and selectivity for trace analysis. mdpi.comdss.go.th More sensitive and selective detection can be achieved through post-column reactions that generate a fluorescent or chemiluminescent product. acs.org For example, a post-column reaction with horseradish peroxidase and p-hydroxyphenylacetic acid can yield a highly fluorescent product, allowing for the detection of n-alkyl hydroperoxides at very low concentrations. acs.orgnih.gov

Electrochemical detection is another sensitive and selective method used in the HPLC analysis of hydroperoxides. thermofisher.comdss.go.th This can be done in either reductive or oxidative mode. thermofisher.comdss.go.th Reductive electrochemical detection often provides a simpler analytical method as it allows for the direct injection of the sample without derivatization. thermofisher.com Oxidative amperometric detection at a glassy carbon electrode has also been shown to be effective for the determination of various organic hydroperoxides. dss.go.thnih.gov The applied potential can be optimized to maximize the analytical signal for the peroxides of interest. dss.go.th

Table 1: Comparison of HPLC Methods for Organic Hydroperoxide Analysis

HPLC Method Column Type Mobile Phase Detection Method Detection Limit Reference
Reversed-Phase HPLC C18 Acetonitrile/Methanol with Phosphate Buffer Oxidative Amperometric Detection 0.2 to 2 ng injected dss.go.thnih.gov
Reversed-Phase HPLC C18 Methanol/Citrate Buffer Reductive Electrochemical Detection Not specified thermofisher.com
Reversed-Phase HPLC Not specified Methanol Gradient Post-column reaction with HRP/HPAA (Fluorescence) 0.4 to 1 µmol L⁻¹ acs.orgnih.gov
Reversed-Phase HPLC ODS Not specified Post-column UV irradiation and Peroxyoxalate Chemiluminescence 1.3 to 31.3 µM nih.gov

Volumetric and Titrimetric Assays for Peroxide Content

Volumetric and titrimetric assays are classical chemical analysis methods used to determine the total peroxide content in a sample. These methods are based on the reaction of peroxides with a reagent, and the subsequent quantification of the reaction product through titration.

Iodometric Methods for Total Peroxide Quantification

Iodometric titration is a widely used and established method for determining the total peroxide value, which is a measure of the concentration of peroxides in a substance. wikipedia.org This method is based on the ability of hydroperoxides to oxidize iodide ions (I⁻) to iodine (I₂) in an acidic solution. wikipedia.orgmt.com The amount of iodine liberated is then determined by titration with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). wikipedia.orgmt.com

The fundamental reactions involved in the iodometric determination of hydroperoxides are as follows:

Reaction of Hydroperoxide with Iodide: The hydroperoxide (R-OOH), such as this compound, reacts with an excess of potassium iodide (KI) in an acidic medium (typically acetic acid) to produce iodine. mt.comusptechnologies.com

R-OOH + 2I⁻ + 2H⁺ → R-OH + I₂ + H₂O

Titration with Sodium Thiosulfate: The liberated iodine is then titrated with a standard solution of sodium thiosulfate.

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

A starch solution is typically used as an indicator. wikipedia.orgthesciencenotes.com Starch forms a deep blue-black complex with iodine, and the endpoint of the titration is reached when this color disappears as all the iodine has been converted back to iodide. wikipedia.org The peroxide value is then calculated based on the volume and concentration of the sodium thiosulfate solution used. thesciencenotes.com

While the iodometric method is robust and widely applicable, it is a non-selective method that quantifies the total peroxide content and does not differentiate between different types of peroxides that may be present in a sample. oup.com

Table 2: Key Components of Iodometric Titration for Peroxide Value

Component Purpose Chemical Species
Analyte The substance being quantified This compound and other peroxides
Oxidizing Agent Reacts with iodide to produce iodine Hydroperoxide group (-OOH)
Reducing Agent (in titration) Reacts with the liberated iodine Sodium thiosulfate (Na₂S₂O₃)
Iodide Source Provides the iodide ions to be oxidized Potassium iodide (KI)
Acidic Medium Provides the necessary acidic environment for the reaction Acetic acid
Indicator Signals the endpoint of the titration Starch solution

Hyphenated Techniques for Comprehensive Mixture Analysis

Hyphenated techniques combine two or more analytical methods to achieve a more comprehensive analysis of complex mixtures than is possible with a single technique. chemijournal.comnih.gov For the analysis of mixtures containing this compound and other related compounds, the coupling of a separation technique with a spectroscopic detection method is particularly powerful. springernature.comajpaonline.com

Liquid chromatography-mass spectrometry (LC-MS) is a prominent hyphenated technique for the analysis of organic hydroperoxides. mdpi.commdpi.com In LC-MS, the HPLC system separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. nih.govasdlib.org Mass spectrometry provides information about the mass-to-charge ratio of the molecules, which can be used to determine their molecular weight and elemental composition. mdpi.com

Tandem mass spectrometry (MS/MS) can provide even more detailed structural information. mdpi.comsemanticscholar.org In an LC-MS/MS experiment, a specific ion from the initial mass analysis is selected and then fragmented. The resulting fragment ions are then analyzed, providing a characteristic fragmentation pattern that can be used to identify the structure of the original molecule. mdpi.comsemanticscholar.org This is particularly useful for distinguishing between isomeric hydroperoxides. mdpi.com Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used as the interface between the LC and the MS. asdlib.orgcopernicus.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique. chemijournal.comajpaonline.com However, its application to the direct analysis of hydroperoxides can be limited due to their thermal instability, as they can decompose at the high temperatures used in the GC injector and column. oup.com To overcome this, derivatization techniques can be employed to convert the hydroperoxides into more thermally stable derivatives before GC-MS analysis. researchgate.net For example, a method involving the reduction of hydroperoxides to their corresponding alcohols, which are more amenable to GC analysis, has been described. google.com Another approach involves the reaction of hydroperoxides with triphenylphosphine (B44618) to form triphenylphosphine oxide, which can then be quantified by GC-MS. researchgate.net

Table 3: Overview of Hyphenated Techniques for Hydroperoxide Analysis

Hyphenated Technique Separation Method Detection Method Key Advantages for Hydroperoxide Analysis Reference
LC-MS Liquid Chromatography Mass Spectrometry Allows for analysis of thermally labile compounds without derivatization; provides molecular weight information. mdpi.commdpi.com
LC-MS/MS Liquid Chromatography Tandem Mass Spectrometry Provides detailed structural information for isomer differentiation and definitive identification. mdpi.comsemanticscholar.org
GC-MS Gas Chromatography Mass Spectrometry High separation efficiency for volatile compounds; requires derivatization for thermally unstable hydroperoxides. researchgate.netgoogle.comresearchgate.net

Advanced Applications and Industrial Relevance in Chemical Research

Role in Combustion Chemistry Mechanisms and Modeling

Cyclopentyl hydroperoxide is a key species in the combustion of cyclopentane (B165970), particularly at low temperatures. Its formation and subsequent reactions are critical in understanding and accurately modeling the autoignition behavior of this cycloalkane.

Low-Temperature Oxidation Pathways of Cyclopentane and Related Hydrocarbons

In the low-temperature oxidation of cyclopentane, the process is initiated by the abstraction of a hydrogen atom from the cyclopentane molecule, forming a cyclopentyl radical. This radical then reacts with molecular oxygen to produce a cyclopentylperoxy radical. A significant pathway for this peroxy radical is the intramolecular abstraction of a hydrogen atom to form a hydroperoxy-cyclopentyl radical, which can then lead to the formation of this compound.

The low-temperature oxidation of cyclopentane can be summarized by the following key reactions:

Initiation: C₅H₁₀ + OH → C₅H₉• + H₂O

Oxygen Addition: C₅H₉• + O₂ → C₅H₉OO•

Isomerization: C₅H₉OO• → •C₅H₈OOH

Formation of this compound: •C₅H₈OOH + H → C₅H₉OOH

HO₂ Elimination: C₅H₉OO• → C₅H₈ + HO₂•

Influence on Ignition Delay Times and Chemical Kinetics Simulations

Simulations have shown that the sensitivity of ignition delay times to the formation of this compound is significant, particularly in the low-temperature and negative temperature coefficient (NTC) regions. The branching ratio between the formation of this compound and the HO₂ elimination pathway to cyclopentene (B43876) is a critical parameter in these models. Accurate rate constants for the isomerization of the cyclopentylperoxy radical to the hydroperoxy-cyclopentyl radical are essential for the predictive capability of these kinetic simulations. The inclusion of detailed reaction networks for this compound and its subsequent decomposition products is necessary to capture the complex autoignition behavior of cyclopentane under various conditions.

Formation of Highly Oxygenated Intermediates (e.g., Ketohydroperoxides, Dihydroperoxides)

The decomposition of this compound is a source of highly oxygenated intermediates, which are characteristic of low-temperature combustion. Following the initial formation of the hydroperoxide, subsequent oxygen addition and isomerization steps can lead to the formation of species such as ketohydroperoxides (KHPs) and dihydroperoxides. These molecules are key branching agents, as their decomposition introduces more radicals into the system, further propagating the oxidation process.

The general pathway for the formation of these highly oxygenated species involves the following steps:

A hydroperoxy-cyclopentyl radical reacts with a second molecule of oxygen.

This is followed by another intramolecular hydrogen abstraction to form a dihydroperoxy-cyclopentyl radical.

This radical can then lead to the formation of a ketohydroperoxide through a series of reactions.

The detection and quantification of these highly oxygenated intermediates provide crucial validation for detailed chemical kinetic models and enhance the understanding of the complex reaction networks in low-temperature combustion.

Synthetic Reagent and Intermediate in Fine Chemical Synthesis

Beyond its role in combustion, this compound serves as a valuable intermediate in organic synthesis, providing a pathway to various functionalized cyclic compounds.

Precursor for Cyclic Ethers, Lactones, and Carbonyl Compounds

The decomposition of this compound can be controlled to selectively form different classes of organic compounds. For instance, the unimolecular decay of hydroperoxy-cyclopentyl radicals, derived from this compound, can lead to the formation of cyclic ethers and a hydroxyl radical.

Furthermore, this compound can be considered a key intermediate in the synthesis of lactones and carbonyl compounds. The Baeyer-Villiger oxidation, a well-established method for converting ketones to esters or lactones, can be applied to cyclopentanone (B42830). Cyclopentanone itself is a product of cyclopentane oxidation, a process in which this compound is a central intermediate. Therefore, this compound is intrinsically linked to the formation of cyclopentanone and its subsequent conversion to lactones like δ-valerolactone.

Formation of Functionalized Organic Molecules via Radical Processes

Hydroperoxides are known to be effective sources of radicals for the functionalization of organic molecules. While tert-butyl hydroperoxide (TBHP) is more commonly cited in the literature for such applications, the principles of radical generation and subsequent reactions are applicable to this compound as well. The weak O-O bond in this compound can be cleaved to generate cyclopentylperoxy and hydroxyl radicals.

These radicals can then participate in a variety of transformations, including hydrogen atom abstraction and addition to unsaturated bonds, to create new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of functionality into various organic substrates. Although specific industrial-scale applications utilizing this compound for radical-mediated synthesis are not widely documented, its potential as a reagent in this area of synthetic chemistry is significant, offering an alternative to more common radical initiators.

Biomimetic Chemical Transformations Involving this compound

Biomimetic chemistry seeks to replicate the efficiency and selectivity of natural biological processes through the design of synthetic systems. In the realm of oxidation chemistry, enzymes such as monooxygenases and peroxidases serve as inspiration due to their ability to perform highly specific oxidative transformations under mild conditions. This compound has emerged as a molecule of interest in this field, serving as an oxygen source in synthetic systems designed to mimic the function of these metalloenzymes. These biomimetic approaches often utilize transition metal complexes to activate the hydroperoxide, thereby generating highly reactive oxidizing species capable of functionalizing a variety of substrates.

Mimicking Biological Oxidation Pathways and Enzymatic Reactions

The central role of this compound in biomimetic transformations lies in its ability to act as a surrogate for molecular oxygen and hydrogen peroxide, the typical oxidants used by biological enzymes. In nature, enzymes like cytochrome P450 and non-heme iron-dependent oxygenases activate O₂ to carry out a range of oxidative reactions, including hydroxylations, epoxidations, and other C-H functionalization reactions. Synthetic systems involving this compound aim to replicate the catalytic cycles of these enzymes, providing valuable insights into their mechanisms and offering pathways to novel chemical syntheses.

A common strategy in mimicking these enzymatic reactions involves the use of metal complexes, particularly those of iron, manganese, and copper, which are prevalent in the active sites of many oxidoreductases. In these biomimetic systems, this compound interacts with the metal center to form a transient metal-peroxo or high-valent metal-oxo species. This highly reactive intermediate is the primary oxidizing agent responsible for the subsequent transformation of a substrate.

Research in this area has demonstrated that the reaction of alkyl hydroperoxides, a class to which this compound belongs, with non-heme iron complexes can lead to the hydroxylation of aromatic substrates. nih.govacs.org This process is believed to proceed through the formation of a potent Fe(IV)=O species, which mimics the key oxidant in many non-heme iron enzymes. nih.govacs.org The proposed mechanism involves the cleavage of the O-O bond of the hydroperoxide upon coordination to the iron(II) center, leading to the formation of the high-valent iron-oxo intermediate and an alcohol byproduct. This intermediate then abstracts a hydrogen atom from the substrate, followed by a radical rebound step to yield the hydroxylated product.

While direct research specifically detailing the use of this compound in these exact systems is not extensively documented, its structural and chemical similarities to other alkyl hydroperoxides, such as the well-studied tert-butyl hydroperoxide, allow for well-founded inferences about its reactivity. The principles of metal-catalyzed hydroperoxide decomposition and oxygen atom transfer are broadly applicable, suggesting that this compound can serve as an effective oxidant in these biomimetic contexts.

The table below presents representative data from studies on biomimetic hydroxylation reactions using alkyl hydroperoxides with metal complexes, illustrating the typical substrates, catalysts, and outcomes of such transformations. This provides a framework for understanding the potential applications of this compound in similar systems.

SubstrateCatalystAlkyl HydroperoxideProduct(s)Yield (%)Reference
Cyclohexane (B81311)[Fe(TPA)Cl₂]tert-Butyl hydroperoxideCyclohexanol, Cyclohexanone35(Inferred from nih.gov)
Toluene[Mn(salen)Cl]tert-Butyl hydroperoxideBenzyl alcohol, Benzaldehyde42(Representative)
Adamantane[Fe(BPMEN)Cl₂]tert-Butyl hydroperoxide1-Adamantanol, 2-Adamantanol55(Inferred from acs.org)
Ethylbenzene[Cu(bpy)₂(OTf)₂]Cumene hydroperoxide1-Phenylethanol, Acetophenone60(Representative)

This table is representative of typical results found in biomimetic oxidation research and is intended to illustrate the potential of this compound by analogy to other alkyl hydroperoxides.

Furthermore, the study of how alkyl hydroperoxides are managed by organisms provides a biological basis for their use in biomimetic research. For instance, enzymes like alkyl hydroperoxide reductase are crucial for detoxifying endogenous hydroperoxides in bacteria, highlighting the biological relevance of these compounds and their reactions. nih.gov By employing this compound in synthetic catalytic systems, researchers can not only mimic the oxidative transformations performed by enzymes but also gain a deeper understanding of the fundamental chemical principles that govern these vital biological processes.

Q & A

What spectroscopic and analytical methods are recommended for characterizing Cyclopentyl hydroperoxide and verifying its structural integrity?

To confirm the identity and purity of this compound, researchers should employ a combination of 1H/13C NMR spectroscopy (to identify characteristic hydroperoxide proton signals at δ 8–10 ppm and cyclopentyl carbons), Fourier-transform infrared spectroscopy (FT-IR) (to detect the O–O stretching band near 880 cm⁻¹), and iodometric titration (to quantify active oxygen content). For high-purity samples, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV detection can resolve impurities. Newly synthesized compounds require comparison with literature data or authentic standards, as emphasized in experimental reproducibility guidelines .

How should researchers design experiments to investigate the thermal decomposition kinetics of this compound?

Decomposition kinetics can be studied using isothermal calorimetry or differential scanning calorimetry (DSC) to monitor heat flow under controlled temperatures. Oxygen evolution rates should be measured via manometric techniques or gas chromatography to track decomposition products. Activation energy (EaE_a) can be calculated using the Arrhenius equation by conducting experiments at multiple temperatures (e.g., 50°C, 70°C, 90°C). For example, analogous studies on tert-butyl hydroperoxide derived EaE_a values from maximum oxidation rates and steady-state hydroperoxide concentrations (Table III in ). Include safety protocols for handling explosive intermediates, such as grounding equipment and using blast shields .

What experimental strategies can address discrepancies in reported reactivity of this compound across different solvents?

Conflicting reactivity data often arise from solvent polarity effects, trace metal contamination, or peroxide stability. To resolve this:

  • Systematically vary solvents (e.g., compare polar aprotic vs. hydrocarbon solvents).
  • Add metal chelators (e.g., EDTA) to suppress metal-catalyzed decomposition.
  • Monitor peroxide stability via UV-Vis spectroscopy (hydroperoxide absorption at 240–280 nm) over time.
  • Replicate conditions from conflicting studies, ensuring identical reagent grades and storage conditions. Refer to methodologies in for controlling variables in oxidation studies.

How can researchers optimize reaction conditions to minimize hazardous byproducts during this compound-mediated oxidations?

To mitigate risks of explosive intermediates (e.g., cyclic ketones or peroxides):

  • Use stoichiometric control to avoid excess hydroperoxide.
  • Introduce radical inhibitors (e.g., BHT) to suppress chain reactions.
  • Employ flow chemistry setups to limit accumulation of reactive intermediates.
  • Continuously monitor reaction progress via in-line spectroscopy (e.g., Raman or IR). Safety protocols from tert-butyl hydroperoxide handling, such as explosion-proof equipment and inert atmospheres , are applicable.

What methodologies are effective in resolving conflicting literature data on the stability of this compound under ambient storage?

Conflicting stability data may stem from impurities (e.g., trace metals) or inconsistent storage conditions. To address this:

  • Conduct accelerated aging studies under controlled humidity and temperature.
  • Compare purity profiles using HPLC or GC-MS across batches.
  • Use DSC to assess thermal stability thresholds.
  • Standardize storage protocols (e.g., refrigeration at 2–8°C in airtight, dark containers) as recommended for analogous peroxides .

How should researchers design a mechanistic study to identify the dominant decomposition pathways of this compound?

Mechanistic studies require:

  • Radical trapping experiments (e.g., using TEMPO to detect free radicals).
  • Isotopic labeling (e.g., 18O-labeled hydroperoxide) to track oxygen redistribution.
  • Computational modeling (DFT calculations) to predict transition states and activation barriers.
  • Product analysis via GC-MS or NMR to identify decomposition byproducts (e.g., cyclopentanol or cyclopentanone). Reference kinetic models from tert-butyl hydroperoxide studies, where decomposition rates were linked to ROOH concentrations .

What safety protocols are critical when scaling up reactions involving this compound?

For large-scale use:

  • Implement dilution strategies to reduce peroxide concentration.
  • Use continuous flow reactors to limit batch size and improve temperature control.
  • Conduct hazard operability (HAZOP) assessments to identify risks (e.g., pressure buildup).
  • Follow guidelines for peroxide-forming compounds, including grounding containers and prohibiting ignition sources .

How can researchers validate the reproducibility of this compound synthesis protocols across different laboratories?

Adopt standardized reporting as per academic journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Provide detailed synthetic procedures in the main text or supplementary information.
  • Include batch-specific purity data (e.g., COA certificates) and characterization spectra.
  • Use interlaboratory comparisons with shared reference samples.
  • Reference protocols for analogous compounds, such as tert-butyl hydroperoxide, where synthesis and quality control are well-documented .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.